molecular formula C16H17ClN2O2 B1390891 N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide CAS No. 1020056-65-8

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide

Cat. No. B1390891
M. Wt: 304.77 g/mol
InChI Key: OUSROFSVKAESDI-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide” is a chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide” consists of a 3-amino-2-methylphenyl group attached to a 2-(4-chlorophenoxy) propanamide group . The presence of both amine and amide functional groups in the molecule could potentially influence its chemical behavior and interactions.


Physical And Chemical Properties Analysis

“N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.

Scientific Research Applications

Antibacterial Activity

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide and its derivatives have been investigated for their potential antibacterial activity. For instance, Tumosienė et al. (2012) synthesized various azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and evaluated their antibacterial effectiveness against Rhizobium radiobacter, showcasing the compound's potential in antimicrobial applications (Tumosienė et al., 2012).

Anticonvulsant Studies

The compound has been explored for its anticonvulsant properties. Idris et al. (2011) prepared isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and demonstrated their efficacy in seizure test models, suggesting potential use in treating generalized seizures (Idris et al., 2011).

Malaria Treatment

Research led by Norcross et al. (2019) focused on developing an aminoacetamide scaffold for combating Plasmodium falciparum, the parasite responsible for malaria. This work highlights the application of related compounds in antimalarial drug development (Norcross et al., 2019).

Antimicrobial Properties

Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and found these compounds to have significant antibacterial and antomycotic activity, underlining the potential of these derivatives in antimicrobial research (Baranovskyi et al., 2018).

Immunomodulatory Activity

The compound's derivatives have been studied for their potential in immunosuppressive therapy. Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and highlighted one derivative's significant inhibitory activity on murine splenocytes proliferation, suggesting a role in immune modulation (Giraud et al., 2010).

Herbicidal Activity

Investigations into the compound's use in agriculture have also been conducted. Liu et al. (2008) synthesized a derivative and evaluated its herbicidal activity, finding it effective against certain plants (Liu et al., 2008).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-14(18)4-3-5-15(10)19-16(20)11(2)21-13-8-6-12(17)7-9-13/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSROFSVKAESDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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